molecular formula C23H22BrClN2O2S B5042023 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine

1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine

Cat. No.: B5042023
M. Wt: 505.9 g/mol
InChI Key: HEZVKQRSUKIGLH-UHFFFAOYSA-N
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Description

The compound “1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a heterocyclic amine, and sulfonyl, bromo, and chloro functional groups attached to phenyl rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromo and chloro groups are good leaving groups and could be substituted in a nucleophilic aromatic substitution reaction. The sulfonyl group could also participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives have biological activity and are used in pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling “1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

1-benzhydryl-4-(2-bromo-4-chlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrClN2O2S/c24-21-17-20(25)11-12-22(21)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZVKQRSUKIGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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